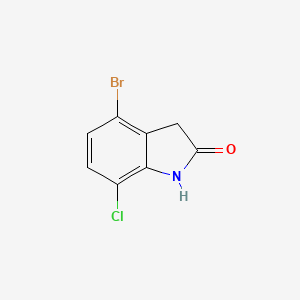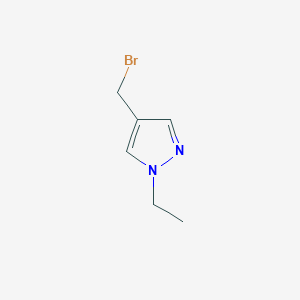
4-Dibromomethyl-2,1,3-benzothiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Dibromomethyl-2,1,3-benzothiadiazole can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine . This reaction yields the desired compound in at least 85% yield . The by-products of this reaction are sulfur dioxide and HCl .
Molecular Structure Analysis
The molecular structure of 4-Dibromomethyl-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole core. The bromine substituents are attached to the benzene ring. The compound’s crystal structure confirms its quinonoid character, and it behaves as a 10-electron system, following Hückel’s rule. The aromaticity of the compound allows it to undergo standard chemistry reactions, including the formation of nitro and chloro derivatives .
Chemical Reactions Analysis
One important reaction involving 4-Dibromomethyl-2,1,3-benzothiadiazole is bromination , which leads to the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole . This derivative serves as a valuable building block in the design and synthesis of larger molecules and conductive polymers, often via Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Optoelectronic Device Synthesis
4,7-Dibromo-2,1,3-benzothiadiazole, a closely related compound to 4-Dibromomethyl-2,1,3-benzothiadiazole, is utilized as a building block in the organic synthesis of high-performance optoelectronic devices. Its remarkable feature includes exhibiting elastic bending flexibility and crystalline-state fluorescence in single crystal form, suggesting its potential in flexible optoelectronic applications (Hayashi et al., 2017).
Luminescent Material Development
Synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole, like 4,7-dicarbazyl-[2,1,3]-benzothiadiazole, have shown promising optical properties and thermostability due to the introduction of carbazole moieties. These materials exhibit strong absorption peaks and high photoluminescence quantum yields in various solvents, indicating their potential use in advanced luminescent materials (Tao et al., 2011).
Coordination Chemistry and Crystal Engineering
Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry and crystal engineering of organic solids. For instance, complexes involving 4-amino-2,1,3-benzothiadiazole demonstrate unique coordination to metal centers and exhibit intriguing crystal engineering prospects. This opens up new avenues for the design of organic solids with desirable properties (Bashirov et al., 2014).
Mecanismo De Acción
The exact mechanism of action for 4-Dibromomethyl-2,1,3-benzothiadiazole depends on its application. As an electron-withdrawing unit, it enhances the electronic properties of organic materials. For instance, it is used in the construction of organic light-emitting diodes (OLEDs) , organic solar cells , and organic field-effect transistors . Its strong electron-withdrawing ability contributes to improved performance in these devices .
Safety and Hazards
- MSDS : Link
Propiedades
IUPAC Name |
4-(dibromomethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-7(9)4-2-1-3-5-6(4)11-12-10-5/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVCSKUEENTIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/no-structure.png)


![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)









![6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine](/img/structure/B3242508.png)